3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-methylthiophene-2-carboxylic acid with piperidin-3-ylamine under specific conditions to form the carboxamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Piperidine derivatives
Thiophene derivatives
Carboxamide derivatives
Uniqueness: 3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride stands out due to its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and biological activities, making it a versatile compound.
Properties
IUPAC Name |
3-methyl-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-8-4-6-15-10(8)11(14)13-9-3-2-5-12-7-9;/h4,6,9,12H,2-3,5,7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTYGFNIPDMBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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